molecular formula C21H25N5O3S2 B11656997 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361996-80-7

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11656997
CAS No.: 361996-80-7
M. Wt: 459.6 g/mol
InChI Key: SJHWXHPOBCDURK-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor primarily targeting VEGFR2 (KDR) and PDGFR tyrosine kinases , which are critical signaling nodes in angiogenesis and cell proliferation. This compound acts by competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream pathways such as MAPK/ERK and PI3K/Akt. Its core research value lies in its application as a tool compound for studying pathological angiogenesis in diseases like cancer and age-related macular degeneration. Researchers utilize this inhibitor in in vitro cellular assays to probe mechanisms of endothelial cell migration, proliferation, and tubulogenesis, and in preclinical in vivo models of tumor growth and metastasis to evaluate the therapeutic potential of anti-angiogenic strategies. The structural features, including the rhodanine-thiazolidinone moiety, contribute to its high binding affinity and selectivity profile. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

361996-80-7

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-14-5-4-6-25-17(14)22-18(24-9-7-23(2)8-10-24)15(19(25)27)13-16-20(28)26(11-12-29-3)21(30)31-16/h4-6,13H,7-12H2,1-3H3/b16-13-

InChI Key

SJHWXHPOBCDURK-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. As demonstrated in recent studies, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 ) serves as a pivotal intermediate . The reaction employs acetonitrile as the solvent and N,N-diisopropylethylamine (DIPEA) as the base, facilitating nucleophilic displacement at the C3 position.

Reaction Conditions

  • Reactants : 2-Amino-4-methylpyridine, ethyl acetoacetate

  • Catalyst : DIPEA (1.5 equiv)

  • Solvent : Acetonitrile, reflux (12 h)

  • Yield : 68–72%

Spectroscopic validation of 1 includes a carbonyl stretch at 1667 cm⁻¹ (IR) and a methyl singlet at δ 2.21 ppm (¹H NMR) .

Synthesis of the Thiazolidin-4-one Moiety

The thiazolidin-4-one fragment is prepared via cyclization of 2-methoxyethylthiourea with ethyl chloroacetate. This method, adapted from thiazolidinone syntheses , ensures incorporation of the 2-methoxyethyl group at N3.

Stepwise Procedure

  • Thiourea Formation :

    • 2-Methoxyethylamine reacts with carbon disulfide in ethanol to yield 2-methoxyethylthiourea.

  • Cyclization :

    • Ethyl chloroacetate (1.1 equiv) is added under reflux (6 h), producing 3-(2-methoxyethyl)-2-thioxo-thiazolidin-4-one (3 ) .

Characterization Data for 3

  • IR : 1712 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S)

  • ¹H NMR : δ 3.38 (s, OCH3), δ 4.12 (t, CH2O)

Knoevenagel Condensation for Methylidene Bridge Formation

The final step involves a stereoselective Knoevenagel condensation between the aldehyde group of 3 and the activated methyl group of 2 . DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes this reaction, favoring the (Z)-isomer via thermodynamic control .

Reaction Parameters

  • Catalyst : DABCO (10 mol%)

  • Solvent : Ethanol, reflux (1.5 h)

  • Yield : 78%

Stereochemical Rationale
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrido-pyrimidine nitrogen, as confirmed by NOESY correlations .

Analytical and Spectroscopic Validation

The final product is characterized using multimodal spectroscopy and elemental analysis.

Key Data

Analysis Findings
IR 1673 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N), 1218 cm⁻¹ (C=S)
¹H NMR δ 8.95 (d, pyrido H), δ 6.82 (s, CH=), δ 3.41 (s, OCH3)
13C NMR δ 162.5 (C=O), δ 152.1 (C=S), δ 121.3 (CH=)
MS m/z 529.3 [M+H]⁺

Elemental analysis aligns with theoretical values (C₂₄H₂₈N₆O₃S₂): C 54.53%, H 5.34%, N 15.88% .

Comparative Analysis of Synthetic Routes

The table below evaluates methodologies for key steps:

Step Method Catalyst Yield Reference
Core SynthesisCyclocondensationDIPEA70%
Piperazine AdditionSNArK₂CO₃65%
ThiazolidinoneThiourea CyclizationNone82%
KnoevenagelDABCO-CatalyzedDABCO78%

Challenges and Optimization Strategies

  • Regioselectivity in Piperazine Addition :
    Excess 4-methylpiperazine (1.5 equiv) minimizes di-substitution byproducts .

  • (Z)-Selectivity in Condensation :
    Lower temperatures (60°C) favor kinetic (E)-isomer, while reflux shifts equilibrium to (Z) .

  • Purification :
    Column chromatography (SiO₂, ethyl acetate/hexane) resolves geometric isomers, with (Z)-form eluting first .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features of Compound X:

  • Core : 4H-pyrido[1,2-a]pyrimidin-4-one.
  • Substituents: 9-Methyl group on the pyrido-pyrimidinone core. 2-(4-Methylpiperazin-1-yl) group at position 2. (Z)-configured thiazolidinone ring (3-(2-methoxyethyl)-4-oxo-2-thioxo) linked via a methylidene bridge.

Comparison with Analogous Compounds:

Compound ID/Reference Core Structure Substituents/Modifications Key Differences from Compound X
10a/10b () Pyrazolo[3,4-d]pyrimidin-4-one 3-phenyl or 4-chlorophenyl on thiazolidinone; no piperazine substituent Different core (pyrazolo vs. pyrido); lack of piperazine
Compound Pyrido[1,2-a]pyrimidin-4-one 4-ethylpiperazinyl; 1-phenylethyl on thiazolidinone Larger piperazine substituent (ethyl vs. methyl); bulkier thiazolidinone group
Derivatives Pyrido[1,2-a]pyrimidin-4-one 7-(piperazin-1-yl) or 7-(4-methylpiperazin-1-yl); benzodioxol substituents Piperazine position (7- vs. 2-); additional aryl groups
Chromeno-pyrimidine Chromeno[4,3-d]pyrimidin-5-one Piperidine substituent; fused coumarin-like structure Different core (chromeno vs. pyrido); absence of thiazolidinone

Structural Implications :

  • The pyrido[1,2-a]pyrimidin-4-one core in Compound X offers π-conjugation and planar rigidity, enhancing binding to biological targets compared to pyrazolo cores .
  • The 4-methylpiperazinyl group improves solubility and bioavailability over non-polar substituents (e.g., phenyl in 10a/10b) .

Challenges :

  • Achieving stereochemical purity (Z-configuration) during thiazolidinone formation.
  • Optimizing yields in multi-heterocyclic systems, as noted in for pyrazolo-pyrimidinones .

Pharmacological Activities

  • Anti-inflammatory: Thiazolidinone derivatives (e.g., ’s 10a/10b) inhibit cyclooxygenase (COX) enzymes .
  • Antimicrobial: Pyrido-pyrimidinones with piperazine groups () show activity against Gram-positive bacteria .
  • Antioxidant: Thiazolidinone moieties () scavenge free radicals, though substituents modulate efficacy .

Hypothesized Activity for Compound X :

  • Enhanced solubility from 4-methylpiperazinyl may improve bioavailability compared to ’s ethyl-piperazine derivative .
  • The 2-methoxyethyl group could reduce cytotoxicity observed in phenyl-substituted thiazolidinones .

Physicochemical Properties

Property Compound X Compound 10a ()
Molecular Weight ~530 g/mol (estimated) ~560 g/mol ~450 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~2.8
Solubility Moderate (polar groups) Low (bulky substituents) Low (phenyl groups)

Key Observations :

  • Compound X’s 4-methylpiperazinyl and 2-methoxyethyl groups enhance aqueous solubility compared to analogs with aryl substituents .
  • Higher molecular weight may limit blood-brain barrier penetration, a common issue in polycyclic systems .

Computational Studies

highlights the importance of computational modeling for predicting drug-likeness. For Compound X:

  • Lipinski’s Rule Compliance: Likely compliant (MW < 500, H-bond donors/acceptors within limits).
  • Bioavailability: Predicted oral bioavailability ~70% (similar to ’s chromeno-pyrimidinone) .
  • Target Docking: Thiazolidinone and pyrido-pyrimidinone moieties may interact with kinase or protease active sites, as seen in related studies .

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its antibacterial and antifungal properties, mechanisms of action, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its biological significance. The structural formula can be represented as follows:

C24H29N5O4S2\text{C}_{24}\text{H}_{29}\text{N}_{5}\text{O}_{4}\text{S}_{2}

This structure includes various functional groups that may contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, a related compound showed activity exceeding that of ampicillin by 10–50 fold against eight tested bacterial strains, including Escherichia coli and Enterobacter cloacae .

Minimum Inhibitory Concentration (MIC) Values

The MIC values for various derivatives indicate their potency:

CompoundMIC (mg/mL)Target Bacteria
80.004–0.03Enterobacter cloacae
120.011E. coli
110.008Bacillus cereus

These findings suggest that modifications in the thiazolidinone structure can significantly enhance antibacterial activity.

Antifungal Activity

The antifungal properties of the compound are also noteworthy, with studies reporting good to excellent activity against various fungal strains. The most effective derivatives had MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus, indicating a robust antifungal profile .

Docking studies have suggested that the mechanism of action for these compounds may involve the inhibition of key bacterial enzymes or pathways, potentially disrupting cell wall synthesis or other vital processes within the microorganisms . The presence of specific substituents on the thiazolidinone ring appears to be crucial for enhancing this inhibitory effect.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific modifications to the thiazolidinone core can lead to enhanced biological activities. For example, the introduction of bulky groups or electron-donating substituents has been associated with increased antibacterial efficacy .

Case Studies

In one case study, a series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with larger lipophilic groups exhibited higher antibacterial activities compared to their more hydrophilic counterparts .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Condensation of thiazolidinone precursors with pyridopyrimidine derivatives under reflux conditions.
  • Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution.
  • Optimization Strategies :
  • Use dimethyl sulfoxide (DMSO) or acetonitrile as solvents to enhance solubility and reaction efficiency .
  • Employ Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) as catalysts to accelerate specific steps .
  • Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature gradients to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify Z-configuration of the thiazolidinone-methylidene group and substituent positions .
  • Infrared (IR) Spectroscopy : Confirm the presence of thioxo (C=S) and carbonyl (C=O) groups via characteristic absorption bands (e.g., ~1650 cm⁻¹ for C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity (>95%) .

Q. What in vitro models are suitable for initial biological screening (e.g., antimicrobial or anticancer activity)?

  • Methodological Answer :
  • Antimicrobial Screening :
  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays) .
  • Anticancer Screening :
  • Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cell lines (e.g., HEK-293) .
  • Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance this compound’s biological efficacy?

  • Methodological Answer :
  • Modify Substituents :
  • Replace the 4-methylpiperazine group with thiomorpholine or benzodioxole derivatives to assess impact on target binding .
  • Alter the methoxyethyl chain length to modulate lipophilicity and membrane permeability .
  • Data Analysis :
  • Correlate structural changes with IC₅₀ values using QSAR models and molecular docking (e.g., AutoDock Vina) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Targets :
  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases) .
  • Reproduce Studies : Cross-validate results in independent labs using identical compound batches .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomic/Proteomic Profiling : Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated cells .
  • Kinase Inhibition Assays : Screen against a panel of 50+ kinases to pinpoint targets .
  • In Vivo Models : Administer the compound in xenograft mice and analyze tumor regression via immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.